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Compound of Interest

Compound Name: 5-Chloro-6-methoxy-1-indanone

Cat. No.: B1366722 Get Quote

An In-Depth Technical Guide to 5-Chloro-6-methoxy-1-indanone

Abstract
5-Chloro-6-methoxy-1-indanone is a substituted indanone, a class of compounds recognized

for its utility as a versatile scaffold in medicinal chemistry and organic synthesis. The indanone

core is a privileged structure found in numerous pharmacologically active compounds, making

its derivatives highly valuable as intermediates in drug discovery.[1][2][3] The specific

substitution pattern of 5-Chloro-6-methoxy-1-indanone, featuring both an electron-

withdrawing chloro group and an electron-donating methoxy group, provides unique electronic

properties and multiple sites for further chemical modification. This guide offers a

comprehensive technical overview of its core molecular attributes, a plausible synthetic

pathway with mechanistic considerations, detailed protocols for its characterization, and a

discussion of its applications for researchers, scientists, and drug development professionals.

Core Molecular Attributes
5-Chloro-6-methoxy-1-indanone is an organic building block with a defined molecular

structure and specific physicochemical properties.[4] Its identity is established by its unique

molecular formula, weight, and CAS registry number.
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Property Value Reference

Molecular Formula C₁₀H₉ClO₂ [4]

Molecular Weight 196.63 g/mol [4]

CAS Number 344305-70-0 [4]

Appearance
White to yellow or light brown

powder (typical for indanones)
[5]

Canonical SMILES
COC1=C(C=C2C(=C1)CC(=O)

C2)Cl

Chemical Structure: 

Synthesis and Mechanistic Insights
The synthesis of substituted 1-indanones is most commonly achieved via an intramolecular

Friedel-Crafts acylation of a 3-arylpropionic acid derivative.[1][6] This powerful cyclization

reaction forms the core five-membered ring of the indanone scaffold. The following section

outlines a logical and robust synthetic pathway to 5-Chloro-6-methoxy-1-indanone.

Proposed Synthetic Pathway
A logical approach begins with a suitable substituted benzene derivative, which undergoes

Friedel-Crafts acylation with succinic anhydride, followed by reduction and subsequent

intramolecular cyclization.
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Step 1: Friedel-Crafts Acylation

Step 2: Clemmensen Reduction

Step 3: Intramolecular Friedel-Crafts Acylation

2-Chloroanisole

4-(4-Chloro-3-methoxyphenyl)-4-oxobutanoic acid

 Acylation at para-position 

Succinic Anhydride
AlCl₃ (Lewis Acid)

4-(4-Chloro-3-methoxyphenyl)butanoic acid

 Ketone Reduction 

Zn(Hg) (Amalgamated Zinc)
Conc. HCl

5-Chloro-6-methoxy-1-indanone

 Acid Chloride Formation
& Ring Cyclization 

Thionyl Chloride (SOCl₂)
then AlCl₃

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 5-Chloro-6-methoxy-1-indanone.

Experimental Protocol: Synthesis
This protocol is a representative procedure based on established methods for Friedel-Crafts

reactions and indanone synthesis.[1][6]

Preparation of 4-(4-Chloro-3-methoxyphenyl)butanoic acid (Intermediate 2):

Step 1 (Acylation): To a cooled (0 °C) suspension of anhydrous aluminum chloride (AlCl₃)

in a suitable solvent (e.g., nitrobenzene or dichloromethane), add 2-chloroanisole. Add
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succinic anhydride portion-wise while maintaining the temperature. Stir the mixture at

room temperature until the reaction is complete (monitored by TLC). Quench the reaction

by carefully pouring it onto ice and hydrochloric acid. The resulting solid, 4-(4-chloro-3-

methoxyphenyl)-4-oxobutanoic acid, is filtered, washed, and dried.

Causality: AlCl₃ acts as a Lewis acid catalyst, activating the succinic anhydride for

electrophilic attack on the electron-rich aromatic ring of 2-chloroanisole. The acylation

occurs preferentially at the position para to the activating methoxy group.

Step 2 (Reduction): Add the keto-acid from the previous step to a mixture of amalgamated

zinc (Zn(Hg)), concentrated hydrochloric acid, water, and toluene. Reflux the mixture for

several hours.

Causality: The Clemmensen reduction specifically reduces the aryl ketone to a

methylene group under acidic conditions without affecting the carboxylic acid.

Cyclization to 5-Chloro-6-methoxy-1-indanone (Final Product):

Step 3 (Cyclization): Gently reflux the 4-(4-chloro-3-methoxyphenyl)butanoic acid with an

excess of thionyl chloride (SOCl₂) to form the corresponding acyl chloride. After removing

the excess SOCl₂ under reduced pressure, dissolve the crude acyl chloride in a non-polar

solvent like dichloromethane.

Cool the solution to 0 °C and add anhydrous AlCl₃ portion-wise. Stir the reaction mixture

until cyclization is complete.

Causality: The conversion to the highly reactive acyl chloride is necessary for the

intramolecular Friedel-Crafts reaction. The Lewis acid (AlCl₃) then catalyzes the

intramolecular acylation, where the acyl chloride attacks the aromatic ring to form the

five-membered ring, yielding the target indanone.

Workup and Purification: Quench the reaction with ice water. Separate the organic layer,

wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum. The

crude product can be purified by recrystallization or column chromatography.

Spectroscopic Characterization and Validation
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Structural confirmation of the synthesized 5-Chloro-6-methoxy-1-indanone is achieved

through a combination of standard spectroscopic techniques. The expected data, based on its

structure and known data for similar indanone analogs, are summarized below.[7]

Technique Expected Observations

¹H NMR

- Aromatic protons (2H, singlets or doublets in

the ~7.0-7.8 ppm region).- Methoxy group

protons (3H, singlet around 3.9 ppm).- Aliphatic

protons of the indanone ring (4H, multiplet

signals between 2.6-3.2 ppm).

¹³C NMR

- Carbonyl carbon (C=O) signal around 205-215

ppm.- Aromatic carbons (signals between 110-

160 ppm).- Methoxy carbon signal around 56

ppm.- Aliphatic carbons (signals between 25-45

ppm).

IR Spectroscopy

- Strong C=O (ketone) stretching frequency

around 1690-1710 cm⁻¹.- Aromatic C=C

stretching frequencies around 1590-1610 cm⁻¹.-

C-O (ether) stretching frequency around 1250

cm⁻¹.- Aliphatic and aromatic C-H stretches.

Mass Spectrometry (EI)

- Molecular ion (M⁺) peak at m/z 196 (with a

characteristic M+2 isotope peak for chlorine at

m/z 198 in a ~3:1 ratio).- Key fragment ion from

the loss of CO ([M-CO]⁺) at m/z 168.

Characterization Workflow and Protocols
The validation of the final compound follows a logical workflow to ensure purity and structural

integrity.
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Caption: Standard workflow for the spectroscopic validation of a synthesized compound.

Protocol: Spectroscopic Analysis[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of deuterated

chloroform (CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an

internal standard (0.00 ppm).

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

Use standard pulse programs.

Infrared (IR) Spectroscopy:

Sample Preparation: Use the Attenuated Total Reflectance (ATR) method by placing a

small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr

pellet by grinding 1-2 mg of the sample with 100-200 mg of dry KBr and pressing it into a

thin disk.

Data Acquisition: Record the spectrum using an FTIR spectrometer over a range of 4000-

400 cm⁻¹.

Mass Spectrometry (MS):
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Sample Introduction: Introduce the sample via a direct insertion probe or through a Gas

Chromatography (GC-MS) system.

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

Data Acquisition: Record the mass-to-charge (m/z) ratios of the resulting molecular and

fragment ions.

Applications in Research and Drug Development
The indanone framework is a cornerstone in the development of therapeutics, particularly for

neurodegenerative diseases.[3]

Intermediate for Bioactive Molecules: 5-Chloro-6-methoxy-1-indanone serves as a key

intermediate for synthesizing more complex molecules. The ketone functionality is a handle

for reactions like aldol condensations, reductions, and reductive aminations. The chloro and

methoxy groups on the aromatic ring can be modified or used to direct further substitutions,

allowing for the creation of a library of analogs for structure-activity relationship (SAR)

studies.

Scaffold for Drug Discovery: The indanone scaffold is central to the structure of Donepezil, a

primary medication used in the management of Alzheimer's disease.[2] Derivatives of

substituted indanones are continuously being explored as inhibitors of enzymes like

acetylcholinesterase (AChE) and monoamine oxidases (MAO), which are critical targets in

neurodegenerative disorders.[3]

Agrochemical Synthesis: Related chloro-indanone structures are vital intermediates in the

synthesis of modern insecticides like Indoxacarb, highlighting the scaffold's broader utility in

agrochemicals.[8]

Safety and Handling
While specific toxicity data for 5-Chloro-6-methoxy-1-indanone is not widely published,

compounds of this class should be handled with appropriate care in a laboratory setting. Based

on data for similar chloro-indanones, the following precautions are advised.[5]
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Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves,

and a lab coat.

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of

dust. Avoid contact with skin and eyes.

Storage: Store in a cool, dry place away from incompatible materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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